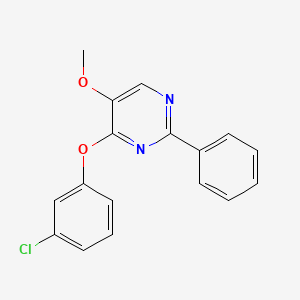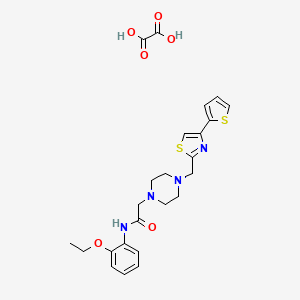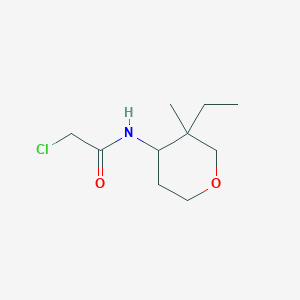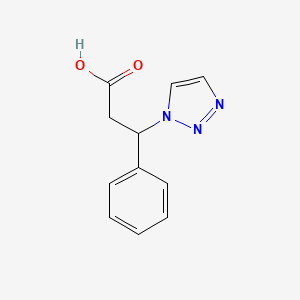
(2,6-ジブロモ-4-クロロ-3,5-ジメチルフェノキシ)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid is an organic compound with the molecular formula C10H9Br2ClO3 It is a derivative of phenoxyacetic acid, characterized by the presence of bromine, chlorine, and methyl groups on the phenyl ring
科学的研究の応用
触媒作用: 9-アリール-1,8-ジオキソ-オクタヒドロキサンテン誘導体の合成
背景: DCDBTSDは、触媒目的のために合成された新規N-ブロモスルホンアミド試薬です。この試薬は、縮合反応による9-アリール-1,8-ジオキソ-オクタヒドロキサンテン誘導体の調製において重要な役割を果たします。
機構:用途: これらの誘導体は、以下のような用途があります。
有機化合物のヒドロメチル化
背景: DCDBTSDは、特にメトキシ保護された化合物に対して、ヒドロメチル化シーケンスで使用されてきました。
用途:水中のワンポット多成分反応 (MCR)
背景: DCDBTSDの均一触媒特性は、MCRに適しています。
用途:鈴木・宮浦カップリング
背景: 鈴木・宮浦クロスカップリング反応は、炭素-炭素結合形成に広く使用されています。
用途:準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid typically involves the bromination and chlorination of 3,5-dimethylphenol, followed by the introduction of the acetic acid moiety. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation. The final step involves the esterification or acylation to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.
化学反応の分析
Types of Reactions
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove halogen atoms or reduce the carboxylic acid group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include
特性
IUPAC Name |
2-(2,6-dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2ClO3/c1-4-7(11)10(16-3-6(14)15)8(12)5(2)9(4)13/h3H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPHEXOBZOOVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)OCC(=O)O)Br)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2433154.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2433155.png)
![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2433156.png)




![8-(3,4-dimethylbenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2433165.png)


![Methyl (E)-4-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2433169.png)
![Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B2433171.png)
![8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2433172.png)
